1-Methyl-5-(methylamino)piperidin-2-one

Description

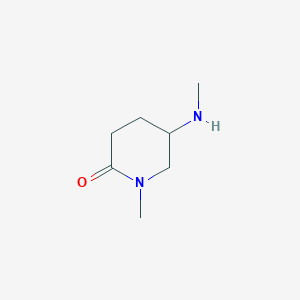

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1-methyl-5-(methylamino)piperidin-2-one |

InChI |

InChI=1S/C7H14N2O/c1-8-6-3-4-7(10)9(2)5-6/h6,8H,3-5H2,1-2H3 |

InChI Key |

TZLRGJWZHGMDJP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCC(=O)N(C1)C |

Origin of Product |

United States |

Structural Elucidation and Conformational Analysis of 1 Methyl 5 Methylamino Piperidin 2 One

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming the identity, purity, and molecular structure of compounds like 1-Methyl-5-(methylamino)piperidin-2-one.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, allowing for the unambiguous assignment of the molecule's structure.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the two methyl groups (N1-CH₃ and the N5-CH₃), the amine proton (N-H), and the various methylene (B1212753) (CH₂) and methine (CH) protons on the piperidinone ring. The chemical shifts of the ring protons are influenced by their proximity to the electron-withdrawing carbonyl group and the nitrogen atoms.

Similarly, the ¹³C NMR spectrum would provide signals corresponding to each unique carbon atom. The carbonyl carbon (C2) would appear significantly downfield (typically 165-175 ppm), while the carbons adjacent to the nitrogen atoms (C6 and the methyl carbons) would also have characteristic chemical shifts. Analysis of related N-alkyl-C-methyl piperidines shows that the chemical shifts of the ring carbons are influenced by the nature of the N-alkyl substituent. researchgate.net

Illustrative NMR Data Based on Analogous Piperidinone Structures (Note: This table is a hypothetical representation based on typical chemical shifts for the functional groups present and is intended for illustrative purposes only.)

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | ||

|---|---|---|---|

| Assignment | Approximate Chemical Shift (ppm) | Assignment | Approximate Chemical Shift (ppm) |

| C=O | - | C2 (C=O) | ~171.0 |

| Ring CH (C5) | ~2.8 - 3.2 | C6 (N-CH₂) | ~50.0 |

| Ring CH₂ (C6) | ~3.2 - 3.5 | C5 (CH-N) | ~55.0 |

| Ring CH₂ (C3, C4) | ~1.8 - 2.4 | C3, C4 (CH₂) | ~20.0 - 30.0 |

| N1-CH₃ | ~2.9 | N1-CH₃ | ~35.0 |

| N5-CH₃ | ~2.4 | N5-CH₃ | ~33.0 |

| N-H | Variable (broad) | - | - |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₇H₁₄N₂O), the exact mass would be confirmed at approximately 142.1106 g/mol .

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) which then undergoes characteristic fragmentation. Key fragmentation pathways for cyclic amines and amides often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to a nitrogen atom. miamioh.edu For this molecule, plausible fragmentation could include the loss of the N-methyl group or cleavage of the piperidinone ring.

Plausible Mass Spectrometry Fragmentation (Note: This table represents predicted fragmentation patterns based on general principles of mass spectrometry.)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 142 | [C₇H₁₄N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical from N1 |

| 98 | [M - C₂H₆N]⁺ | Alpha-cleavage at C5-C6 with loss of CH₂=NCH₃ |

| 84 | [C₄H₆NO]⁺ | Ring cleavage and loss of the methylaminoethyl side chain |

| 58 | [C₂H₆N]⁺ | Fragment corresponding to the methylaminomethyl group [CH₂=NHCH₃]⁺ |

| 44 | [C₂H₆N]⁺ | Fragment corresponding to the methylamino group [CH₃NH₂]⁺˙ |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods deduce molecular structure from indirect evidence, single-crystal X-ray crystallography provides a direct and unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. No published crystal structure for this compound is currently available. However, based on studies of related piperidone systems, a detailed conformational analysis can be hypothesized. nih.gov

The six-membered piperidin-2-one ring is not planar. Theoretical and spectroscopic studies of related 2-piperidones indicate that the ring typically adopts a half-chair or a slightly twisted half-chair conformation to minimize steric and torsional strain. nih.gov In this compound, the substituents would occupy either axial or equatorial positions on this ring. The thermodynamically most stable conformation would likely place the bulkier methylamino group in a pseudo-equatorial position to minimize steric hindrance. The precise geometry would be a balance between minimizing steric interactions and optimizing electronic interactions, such as potential hydrogen bonds.

The presence of both a hydrogen bond donor (the secondary amine N-H) and a hydrogen bond acceptor (the carbonyl oxygen C=O) within the same molecule creates the possibility for intramolecular hydrogen bonding. Conformational analyses of similar 5-aminopiperidin-2-one (B114697) derivatives have shown that such intramolecular hydrogen bonds can occur, forming a pseudo-ring structure that significantly influences the molecule's preferred conformation. acs.orgnih.gov A hydrogen bond between the methylamino proton and the carbonyl oxygen would constrain the piperidinone ring and the orientation of the side chain.

Conformational Studies of the Piperidin-2-one Ring System

The six-membered piperidin-2-one (also known as δ-valerolactam) ring is a core structural motif in many biologically active compounds. Unlike the simple piperidine (B6355638) ring, which strongly prefers a chair conformation, the presence of an endocyclic carbonyl group at the C2 position introduces significant conformational constraints. The C2 carbon is sp² hybridized, and the adjacent amide nitrogen (N1) has a partially planar character due to resonance. This planarity in the N1-C2-O fragment fundamentally alters the conformational landscape of the entire ring.

Experimental and computational studies on the parent piperidin-2-one scaffold have shown that it does not adopt a classic chair conformation. Instead, the ring puckers to alleviate the torsional strain imposed by the planar amide group. Microwave spectroscopy studies have identified two primary low-energy conformers for piperidin-2-one in the gas phase: a half-chair and a twist form. Analysis of crystal structure databases reveals that the half-chair conformation is overwhelmingly preferred in the solid state for substituted piperidin-2-one derivatives.

The specific geometry of the piperidin-2-one ring can be precisely described by its endocyclic dihedral angles. In a perfect chair conformation, these angles would alternate between approximately ±60°. However, for the piperidin-2-one ring, the angles involving the planar N1-C2 bond deviate significantly.

The most commonly observed conformation is the half-chair , where four of the ring atoms lie in a plane. For piperidin-2-one, this typically involves the C2, N1, C6, and C5 atoms being roughly coplanar, with C3 and C4 puckered out of this plane. Another potential low-energy conformation is the twist-boat (or simply twist) form.

While specific experimental dihedral angles for this compound are not available in the cited literature, the table below presents a representative set of dihedral angles for a generic piperidin-2-one ring in a half-chair conformation. These values serve as an illustrative model for understanding the ring's geometry.

| Dihedral Angle (Atoms) | Illustrative Angle (Degrees) | Conformation Note |

|---|---|---|

| C6-N1-C2-C3 | ~0° | Part of the planar amide group |

| N1-C2-C3-C4 | ~30° | Indicates puckering out of the amide plane |

| C2-C3-C4-C5 | ~-60° | |

| C3-C4-C5-C6 | ~55° | |

| C4-C5-C6-N1 | ~-25° | |

| C5-C6-N1-C2 | ~0° | Part of the planar amide group |

This table presents illustrative data for a generic half-chair conformation of a piperidin-2-one ring. Actual values for a specific substituted compound may vary.

The presence of substituents on the piperidin-2-one ring significantly influences its preferred conformation and the orientation of the substituent groups. In this compound, two substituents must be considered: the methyl group at the N1 position and the methylamino group at the C5 position.

N1-Methyl Group: The nitrogen atom in a lactam like piperidin-2-one is trigonal planar. Therefore, the N1-methyl group does not exist in a distinct axial or equatorial position but rather lies within the plane of the amide group. Its primary influence is steric; it can affect the rotational barrier around the N1-C6 bond and influence the orientation of adjacent substituents.

Furthermore, the polar nature of the methylamino group could potentially engage in intramolecular hydrogen bonding or experience electrostatic interactions with the carbonyl group, which could further stabilize a particular conformer.

Structure Activity Relationship Sar Studies of 1 Methyl 5 Methylamino Piperidin 2 One Analogues

Impact of Methylamino Group Position and Substitution on Biological Interactions

The position and substitution of the methylamino group on the piperidinone ring are critical determinants of biological interactions. Altering the location of this group can significantly affect the molecule's ability to bind to its biological target. For instance, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, the nature and placement of substituents on the piperazine (B1678402) ring were found to be essential for whole-cell activity against Mycobacterium tuberculosis. nih.gov This highlights the importance of the spatial arrangement of functional groups for biological efficacy.

Furthermore, modifications to the amine substituent can modulate activity. For example, replacing a methylamino group with a more sterically hindered or electronically different group can either enhance or diminish binding affinity. Studies on other heterocyclic compounds have shown that the basicity of substituents can be of particular importance for their activity. nih.gov

Table 1: Hypothetical Impact of Methylamino Group Modifications on Biological Activity

| Modification | Predicted Effect on Binding Affinity | Rationale |

| Shifting the methylamino group to the 4-position | Decrease | Altered spatial orientation may disrupt key interactions with the target. |

| Shifting the methylamino group to the 3-position | Significant Decrease or Abolishment | Proximity to the carbonyl group could lead to steric hindrance or unfavorable electronic interactions. |

| Replacement of methyl with ethyl or propyl group | Variable | May increase affinity through enhanced hydrophobic interactions, or decrease it due to steric clash. |

| Replacement with a non-alkyl substituent (e.g., acyl group) | Likely Decrease | Alters the basicity and hydrogen bonding capacity of the nitrogen, which is often crucial for receptor interaction. |

Influence of N-Methylation on Piperidinone Activity Profiles

N-methylation, specifically at the 1-position of the piperidinone ring, plays a significant role in defining the activity profile of these compounds. The presence of the N-methyl group can influence several properties of the molecule, including its conformation, lipophilicity, and metabolic stability.

Research on various N-heterocycles has demonstrated that N-methylation can be a beneficial modification for improving biological activity. uqtr.ca For instance, in some classes of amides, N-methylation can unexpectedly increase aqueous solubility and lower lipophilicity by inducing conformational changes that expose more polar surface area. rsc.org However, in other cases, such as with sulfonamides, N-methylation consistently reduces solubility and increases lipophilicity. rsc.org The impact of N-methylation on the activity of 1-Methyl-5-(methylamino)piperidin-2-one would therefore depend on the specific context of its biological target and the surrounding molecular environment.

The N-methyl group can also sterically influence how the ligand binds to its target. In some instances, this can lead to a more favorable binding conformation, while in others it may introduce steric hindrance that weakens the interaction. researchgate.net

Conformational Requirements for Ligand-Target Binding and Biological Activity

The three-dimensional conformation of a ligand is a critical factor for its binding to a biological target. The piperidinone ring of this compound can adopt various conformations, and the energetically preferred conformation in solution may not be the one that is active at the receptor. The process of a ligand binding to its target often involves a "conformational selection," where the target selectively binds to a specific conformation of the ligand that is present in the ensemble of its solution structures. nih.gov

The presence and orientation of substituents on the piperidinone ring, including the N-methyl and methylamino groups, will dictate the preferred conformations. For a productive binding event to occur, the ligand must be able to adopt a conformation that is complementary to the binding site of the target protein. Studies on conformationally restricted guanidine (B92328) derivatives have shown that limiting the conformational flexibility of a molecule can provide insights into the bioactive conformation and the topology of the receptor's binding pocket. researchgate.net

Rational Design and Structure-Guided Optimization of Piperidinone Derivatives

Rational design and structure-guided optimization are powerful strategies for the development of novel piperidinone derivatives with improved biological activities. nih.gov These approaches rely on an understanding of the SAR and the three-dimensional structure of the ligand-target complex.

The process often begins with a "hit" compound, such as this compound, identified from screening. nih.gov Computational methods, such as molecular docking, can then be used to predict the binding mode of the hit compound within the active site of the target. nih.gov This information can then be used to design new analogues with modifications that are predicted to enhance binding affinity or selectivity.

For example, if a particular region of the binding pocket is found to be hydrophobic, analogues with additional lipophilic groups in the corresponding position of the ligand could be synthesized and tested. mdpi.com This iterative cycle of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov

Table 2: Strategies for Rational Design of Piperidinone Derivatives

| Design Strategy | Example Modification to this compound | Desired Outcome |

| Introduction of Aromatic Groups | Addition of a phenyl ring to the methylamino substituent. | Enhance pi-stacking interactions with aromatic residues in the binding site. |

| Bioisosteric Replacement | Replacing the piperidinone oxygen with sulfur. | Improve metabolic stability or alter electronic properties. |

| Conformational Restriction | Fusing a second ring to the piperidinone scaffold. | Lock the molecule in a more bioactive conformation. |

| Addition of Hydrogen Bond Donors/Acceptors | Introducing a hydroxyl group on the piperidinone ring. | Form additional hydrogen bonds with the target. |

Pharmacophore Elucidation in Methylamino-Substituted Piperidinones

Pharmacophore elucidation is the process of identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For methylamino-substituted piperidinones, a pharmacophore model would define the spatial relationships between key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

The development of a pharmacophore model typically involves comparing the structures and activities of a series of active and inactive analogues. By identifying the common structural features present in the active compounds that are absent in the inactive ones, a hypothesis about the necessary pharmacophoric elements can be formulated. drugdesign.org

For this compound, the key pharmacophoric features would likely include:

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor and/or a basic center (the methylamino group).

A hydrophobic feature (the N-methyl group and parts of the piperidinone ring).

This pharmacophore model can then be used as a template for virtual screening to identify new compounds with similar properties or to guide the design of new analogues with improved activity. nih.gov

Molecular Interactions and Biochemical Pathways Involving 1 Methyl 5 Methylamino Piperidin 2 One

Modulation of Epigenetic Enzymes (e.g., G9a/DNMT1) by Related Piperidinones

Epigenetic enzymes such as the histone methyltransferase G9a and DNA methyltransferase 1 (DNMT1) are crucial for regulating gene expression. nih.gov Research indicates that a direct interaction between DNMT1 and G9a coordinates DNA and histone methylation, ensuring the stable repression of gene expression during cell division. nih.govnih.gov This functional complex presents a target for therapeutic intervention. nih.gov While direct studies on 1-methyl-5-(methylamino)piperidin-2-one are lacking, the development of dual inhibitors targeting both G9a and DNMT1 has been a focus of research. researchgate.netresearchgate.net Quinazoline-based compounds, for example, have been identified as potent dual inhibitors of these epigenetic targets. researchgate.net The exploration of piperidinone scaffolds in this context could reveal novel modulators of these epigenetic pathways, given the structural diversity and drug-like properties often associated with this chemical class.

Receptor Interaction Studies with Analogues

Analogues featuring the piperidine (B6355638) core structure have been extensively studied as ligands for various receptors, indicating that this compound may also interact with similar targets.

The sigma-1 receptor is a unique ligand-regulated molecular chaperone protein involved in numerous physiological processes and diseases, including neurodegenerative disorders and pain. nih.govrsc.org Piperidine-containing structures are prominent among high-affinity sigma-1 receptor ligands. nih.gov Research has led to the development of potent antagonists based on piperidine and related moieties. nih.gov For instance, analogues replacing a 4-methylpiperidine (B120128) group with 3-phenylpyrrolidine (B1306270) or 4-phenylpiperidine (B165713) have shown exceptionally high affinity. nih.gov These antagonists are considered potential tools for locating nerve injury and neuroinflammation. rsc.org

Table 1: Binding Affinities of Piperidine Analogues for Sigma-1 (σ1) Receptor

| Compound | Description | Binding Affinity (Ki) for σ1 |

|---|---|---|

| PB212 Analogue (3-phenylpyrrolidine) | High-affinity antagonist | 0.12 nM |

| PB212 Analogue (4-phenylpiperidine) | High-affinity antagonist | 0.31 nM |

| Compound 5 | Pyridine (B92270) derivative with N-Bn-piperidine motif | 1.45 nM |

This table presents data on analogues to illustrate the potential interactions of piperidine-containing compounds.

The serotonin (B10506) 1A (5-HT1A) receptor, a G protein-coupled receptor, is a key target in the treatment of anxiety and depression. semanticscholar.org The arylpiperazine scaffold, which is structurally related to piperidine derivatives, is a well-established feature in the design of high-affinity 5-HT1A receptor ligands. semanticscholar.org Furthermore, novel piperidine derivatives have been designed as biased agonists for this receptor. researchgate.net Biased agonism, which involves the preferential activation of specific downstream signaling pathways (such as ERK1/2 phosphorylation over β-arrestin recruitment), is a promising strategy for developing antidepressants with improved efficacy. researchgate.netbiorxiv.org Studies on piperine, an alkaloid containing a piperidine ring, suggest its antidepressant-like effects may be mediated in part through the activation of 5-HT1A receptors. nih.gov

Table 2: Activity of Related Structures at the 5-HT1A Receptor

| Compound/Structure | Receptor | Activity Profile |

|---|---|---|

| SYA16263 | 5-HT1A | High affinity (Ki = 1.1 nM) |

| Compound 21 | 5-HT1A | Full agonist (Ki = 0.74 nM) |

| ST171 | 5-HT1A | Potent and selective Gi activation (EC50 = 0.3 nM) |

This table includes data on related structures to demonstrate the potential for piperidine-containing molecules to act on the 5-HT1A receptor.

The vesicular acetylcholine (B1216132) transporter (VAChT) is responsible for loading acetylcholine into synaptic vesicles, making it a critical biomarker for cholinergic function. nih.govwikipedia.orgresearchgate.net A series of heteroaromatic and aniline (B41778) derivatives of piperidine have been synthesized and identified as potent and selective ligands for VAChT. nih.govnih.gov These compounds were designed by introducing a heteroaromatic ring or a phenyl group into a carbonyl-containing piperidine scaffold. nih.govnih.gov Several of these analogues display high affinity for VAChT and significant selectivity over sigma-1 and sigma-2 receptors, making them suitable candidates for developing imaging agents for conditions involving cholinergic dysfunction. nih.govnih.govelsevierpure.com

Table 3: Binding Affinities of Piperidine Derivatives for Vesicular Acetylcholine Transporter (VAChT)

| Compound | VAChT Binding Affinity (Ki) | Selectivity (vs. σ1 and σ2 receptors) |

|---|---|---|

| 19a | 18 nM | 44-fold |

| 19e | 1.5 nM | >1100-fold |

| 19g | 0.93 nM | >1800-fold |

| 19k | 1.8 nM | >4400-fold |

| (-)-24b | 0.78 nM | 1200-fold |

This table showcases the high-affinity interactions of specific piperidine analogues with VAChT. nih.gov

Investigation of Cellular Mechanisms of Action in vitro (e.g., effects on cell proliferation and apoptosis pathways)

While direct in vitro studies on the cellular effects of this compound are not available, research on other heterocyclic compounds provides insight into potential mechanisms. For instance, certain microtubule targeting agents induce cell death by causing mitotic arrest, which is particularly effective against rapidly dividing cancer cells. nih.gov A study on a novel platinum complex containing a 3-amino-5-methyl-5-phenylhydantoin ligand, which shares some structural similarities with piperidinones, demonstrated that its cytotoxic effects against human tumor cell lines were mediated, at least in part, by the induction of apoptosis, as evidenced by genomic DNA fragmentation. nih.gov These examples suggest that a piperidinone scaffold could potentially be explored for its effects on fundamental cellular processes like cell proliferation and programmed cell death.

Enzyme Inhibition Profiles and Binding Affinities in Biochemical Assays

The piperidine scaffold is a common feature in various enzyme inhibitors, suggesting that this compound could exhibit inhibitory activity against certain enzymes. Biochemical assays have been used to determine the potency and selectivity of these related compounds. For example, indole (B1671886) derivatives containing a benzylpiperidine moiety have been identified as potent dual inhibitors of cholinesterase and monoamine oxidase, enzymes relevant to neurodegenerative diseases. researchgate.net Other research has focused on pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives that include a piperazine (B1678402) group (structurally related to piperidine) as selective PI3Kα inhibitors for cancer therapy. nih.gov Additionally, benzylpiperidine-based compounds have been developed as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in inflammation and nociception. unisi.it

Table 4: Enzyme Inhibition by Compounds with Piperidine or Related Scaffolds

| Compound | Target Enzyme | Inhibitory Potency |

|---|---|---|

| MBA236 | Acetylcholinesterase (AChE) | Potent inhibition |

| CYH33 (Compound 37) | PI3Kα | IC50 = 5.9 nM |

| Compound 28 | Monoacylglycerol Lipase (MAGL) | Potent reversible inhibition |

| Compound 29 | Monoacylglycerol Lipase (MAGL) | Potent reversible inhibition |

This table provides examples of enzyme inhibition by structurally related compounds, illustrating potential activities for piperidinone derivatives.

Computational Chemistry and Molecular Modeling of 1 Methyl 5 Methylamino Piperidin 2 One

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For 1-Methyl-5-(methylamino)piperidin-2-one, MD simulations can reveal its conformational landscape, identifying the most stable three-dimensional structures (conformers) and the energy barriers between them. mdpi.com

The piperidine (B6355638) ring, the core of the molecule, is known to adopt various conformations, such as chair and twist forms. rsc.org MD simulations can track the transitions between these states, providing a detailed picture of the molecule's flexibility. This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to bind to a biological target. mdpi.com Simulations can be run over nanoseconds or even microseconds to observe dynamic events like ring puckering and the rotation of substituent groups, such as the N-methyl and methylamino groups. nih.gov The data from these simulations, including root-mean-square deviation (RMSD) and radius of gyration (RoG), help quantify the stability and conformational changes of the molecule in different environments, such as in a solvent or near a biological receptor. mdpi.commdpi.com

Table 1: Representative Parameters from a Hypothetical Molecular Dynamics Simulation

| Simulation Time (ns) | Conformation | Potential Energy (kcal/mol) | RMSD (Å) |

|---|---|---|---|

| 0-5 | Chair-Equatorial | -150.2 | 1.2 |

| 5-12 | Transition State | -145.8 | 2.5 |

| 12-20 | Twist-Boat | -148.1 | 1.8 |

| 20-30 | Chair-Axial | -149.5 | 1.4 |

This table illustrates the type of data generated from MD simulations to characterize the dynamic behavior and stability of different molecular conformations.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is frequently used to predict the interaction between a small molecule ligand, such as this compound, and a macromolecular target, typically a protein or enzyme. The goal is to find the binding mode with the lowest free energy, which corresponds to the most stable and likely binding configuration. nih.govjbcpm.com

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of the ligand is then computationally placed into the active site of the target. A scoring function is used to evaluate the binding affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates stronger binding. jbcpm.com These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. nih.govsemanticscholar.org For instance, docking studies on similar piperidone derivatives have been used to predict their binding to targets like acetyl-CoA carboxylases and the 20S proteasome, identifying crucial hydrogen bonds between the piperidone's carbonyl group and amino acid residues like threonine and glycine. nih.govsemanticscholar.org

Table 2: Example of Molecular Docking Results for Piperidinone Derivatives Against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Number of H-Bonds |

|---|---|---|---|

| Derivative A | -9.12 | THR-1, GLY-47 | 2 |

| Derivative B | -8.80 | GLU-22, LYS-98 | 2 |

| Derivative C | -8.49 | GLY-47, ALA-15 | 1 |

| Derivative D | -8.43 | THR-1, ILE-35 | 1 |

This table presents typical output from molecular docking studies, ranking potential drug candidates based on their predicted binding affinity and interactions with a protein target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds including this compound, QSAR models can be developed to predict properties like binding affinity, toxicity, or metabolic stability based on calculated molecular descriptors. mdpi.com

The process involves creating a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D descriptors (e.g., molecular shape, surface area). mdpi.com Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed activity. nih.govmdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, guiding chemists to prioritize the synthesis of the most promising candidates. mdpi.com

Table 3: Common Molecular Descriptors Used in QSAR Models

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Topological (2D) | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| Topological (2D) | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Topological (2D) | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |

| Conformational (3D) | Molecular Shape Indices | Numerical descriptors of the three-dimensional shape of a molecule. |

This table lists examples of molecular descriptors that are frequently used to build QSAR models for predicting the biological activity of chemical compounds. mdpi.com

De Novo Design Principles for Novel Piperidinone Derivatives

De novo design refers to the computational design of novel molecules with desired properties from scratch, often starting from a basic scaffold or a fragment. Using the this compound structure as a starting point, de novo design algorithms can explore vast chemical space to generate new derivatives with potentially improved activity, selectivity, or pharmacokinetic profiles.

The process typically involves two main steps: the generation of new molecular structures and the evaluation of their fitness. Algorithms can "grow" new molecules from a starting fragment within the active site of a target protein, ensuring complementary shape and chemical features. Alternatively, existing structures can be modified by adding, removing, or replacing functional groups. unisi.it Each newly designed molecule is then scored based on criteria such as docking score, synthetic feasibility, and predicted ADME (absorption, distribution, metabolism, and excretion) properties. This iterative process allows for the rapid exploration of novel chemical entities, providing innovative starting points for drug discovery campaigns. unisi.it

Analytical Methodologies for 1 Methyl 5 Methylamino Piperidin 2 One in Research Settings

Chromatographic Separation and Purity Assessment

Chromatography is a cornerstone of chemical analysis, allowing for the separation of a compound from impurities, degradants, or other components in a mixture. The choice of method depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally sensitive compounds. A reversed-phase (RP-HPLC) method is commonly employed for piperidone and piperidine (B6355638) analogues. researchgate.net In this method, the compound is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase), which carries it through a column packed with a nonpolar stationary phase (e.g., C18). Separation occurs based on the differential partitioning of the analyte and any impurities between the mobile and stationary phases. A UV detector is often used for quantification, measuring the analyte's absorbance at a specific wavelength.

Interactive Data Table: Example HPLC Parameters for a Piperidone Analogue

| Parameter | Specification | Purpose |

|---|---|---|

| Column | C18, e.g., 4.6 x 250 mm, 5 µm | The stationary phase where separation occurs based on hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | The solvent that carries the sample through the column. The ratio determines elution strength. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis run time. |

| Detection | UV Spectrophotometer at a specific wavelength (e.g., 254 nm) | Measures the concentration of the analyte as it elutes from the column. |

| Injection Volume | 10-20 µL | The volume of the sample introduced into the system. |

| Run Time | 7-15 minutes | The total time required for the analysis of a single sample. researchgate.net |

For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (MS). LC-MS is a powerful tool that provides not only retention time data but also mass-to-charge ratio (m/z) information, which can confirm the identity of the compound and its impurities. nih.gov In research involving complex biological matrices, tandem mass spectrometry (LC-MS/MS) is often used, where a specific parent ion is selected and fragmented to produce characteristic daughter ions, a process known as Multiple Reaction Monitoring (MRM). mdpi.commdpi.com This technique offers exceptional selectivity and low limits of detection.

Interactive Data Table: Illustrative LC-MS/MS Method Parameters

| Parameter | Specification | Purpose |

|---|---|---|

| LC System | Ultra High-Performance Liquid Chromatography (UHPLC) | Provides higher resolution and faster analysis times compared to standard HPLC. mdpi.com |

| Column | Poroshell HPH-C18 (e.g., 100 mm x 2.1 mm, 1.9 µm) | A reversed-phase column suitable for fast separations. mdpi.com |

| Mobile Phase | Gradient of Methanol and Water with 5 mM Ammonium Acetate | Provides separation and facilitates ionization in the mass spectrometer. nih.gov |

| MS Detector | Triple Quadrupole Mass Spectrometer | Enables MS/MS experiments for high selectivity and sensitivity. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | A soft ionization technique suitable for polar molecules like piperidine derivatives, generating protonated molecular ions [M+H]+. |

| MS/MS Transition | Analyte-specific parent ion > daughter ion | Used for highly selective quantification in MRM mode. |

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analytes that are volatile and thermally stable. The sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. researchgate.net Separation is based on the compound's boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for detection and identification. While derivatization may be required to increase the volatility of some piperidine compounds, GC-MS can provide high-resolution separation and definitive structural information based on characteristic fragmentation patterns. unodc.orgnih.gov

Interactive Data Table: Typical GC-MS Parameters for Piperazine (B1678402)/Piperidine Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | A common, robust stationary phase for a wide range of analytes. nih.gov |

| Carrier Gas | Helium at a constant flow (e.g., 1-2 mL/min) | The mobile phase that moves the vaporized sample through the column. researchgate.net |

| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. researchgate.net |

| Oven Program | Start at 100°C, ramp to 290°C at 10°C/min, hold for 20 min | The temperature gradient used to elute compounds based on their boiling points. unodc.org |

| MS Ionization | Electron Ionization (EI) at 70 eV | A hard ionization technique that produces reproducible fragmentation patterns for library matching. nih.gov |

| MS Detector | Quadrupole or Ion Trap | Scans a mass range (e.g., m/z 40-600) to detect the analyte and any impurities. nih.gov |

Spectroscopic Quantification Techniques (e.g., UV-Vis spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a straightforward and rapid technique for quantifying a compound in a solution, provided the compound possesses a chromophore (a part of the molecule that absorbs UV or visible light). The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. While less specific than chromatographic methods, UV-Vis spectroscopy is useful for determining the concentration of pure samples or for high-throughput screening applications where a high degree of specificity is not required. A wavelength scan is first performed to identify the wavelength of maximum absorbance (λmax), which is then used for quantification to ensure maximum sensitivity.

Radioligand Binding Assays for Receptor Affinity Determination

To understand the biological activity of 1-Methyl-5-(methylamino)piperidin-2-one, particularly its interaction with specific protein targets like receptors or enzymes, radioligand binding assays are indispensable. nih.gov These assays measure the affinity of a ligand (the test compound) for a receptor. nih.gov The principle involves a competition experiment where the test compound competes with a known radiolabeled ligand (e.g., 3H-pentazocine) for binding to a receptor preparation, often derived from homogenized animal tissues (e.g., rat brain or liver) or cultured cells expressing the target receptor. nih.gov By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), one can calculate the binding affinity constant (Ki), which is a measure of the compound's potency at the receptor. nih.gov

Interactive Data Table: Components of a Typical Radioligand Binding Assay

| Component | Example | Role in Assay |

|---|---|---|

| Receptor Source | Rat liver homogenates | Provides the biological target (e.g., Sigma-1 receptors). nih.gov |

| Radioligand | 3H-pentazocine (at a fixed concentration, e.g., 2 nM) | A radioactively labeled molecule that binds to the target receptor with high affinity. nih.gov |

| Test Compound | This compound (at varying concentrations) | The unlabeled ligand whose affinity for the receptor is being measured. |

| Buffer | Tris-HCl (50 mM, pH 8.0) | Maintains a stable pH environment for the binding reaction. nih.gov |

| Non-specific Ligand | Unlabeled (+)-pentazocine (at high concentration, e.g., 10 µM) | Used to determine the amount of non-specific binding of the radioligand to other components. nih.gov |

| Separation Method | Rapid vacuum filtration | Separates the receptor-bound radioligand from the free radioligand in the solution. nih.gov |

| Detection Method | Liquid Scintillation Counting | Quantifies the amount of radioactivity bound to the receptors. nih.gov |

Analytical Method Validation for Research Applications

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In a research setting, this ensures that the data collected on compounds like this compound are accurate and reliable. Key validation parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH). mdpi.com

Interactive Data Table: Key Parameters for Analytical Method Validation

| Parameter | Description | Common Acceptance Criteria for Research |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). mdpi.com | Peak purity analysis (e.g., via photodiode array detector) should show no co-eluting peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com | Correlation coefficient (r²) ≥ 0.99. researchgate.net |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | The range should cover expected working concentrations. |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by spike-recovery experiments. mdpi.com | Recovery typically within 80-120% of the theoretical value. mdpi.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). mdpi.com | Relative Standard Deviation (RSD) ≤ 15%. mdpi.com |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com | Signal-to-noise ratio ≥ 3. researchgate.net |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com | Signal-to-noise ratio ≥ 10; RSD should meet precision criteria. researchgate.net |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). researchgate.net | System suitability parameters (e.g., peak symmetry, resolution) should remain within acceptable limits. |

Specificity and Selectivity

Specificity in an analytical method refers to its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. These could include impurities, degradation products, or matrix components. Selectivity is a more general term that describes the ability of a method to differentiate and quantify the analyte from other substances in the sample.

For this compound, a highly specific and selective method would be able to distinguish it from structurally similar molecules, such as isomers or related piperidone derivatives. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for achieving high specificity and selectivity. The chromatographic separation distinguishes compounds based on their physicochemical properties, while the mass spectrometer provides a mass-to-charge ratio that is highly characteristic of the molecule.

In a hypothetical validation study for an HPLC-MS/MS method for this compound, specificity would be demonstrated by analyzing blank matrix samples (e.g., plasma, reaction mixtures) and samples spiked with the analyte and potential interfering compounds. The absence of interfering peaks at the retention time of the analyte in the blank samples and the ability to resolve the analyte peak from other components would confirm the method's specificity.

Table 1: Hypothetical Specificity and Selectivity Data

| Sample | Analyte Peak Response | Potential Impurity A Peak Response | Potential Impurity B Peak Response |

|---|---|---|---|

| Blank Matrix | Not Detected | Not Detected | Not Detected |

| Analyte Spike | 1.2 x 10^6 | Not Detected | Not Detected |

| Impurity A Spike | Not Detected | 8.5 x 10^5 | Not Detected |

| Impurity B Spike | Not Detected | Not Detected | 9.1 x 10^5 |

| Combined Spike | 1.2 x 10^6 | 8.4 x 10^5 | 9.0 x 10^5 |

This table is interactive. Users can sort and filter the data.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The limit of quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

Determining the LOD and LOQ is crucial for trace analysis, such as in pharmacokinetic studies or impurity profiling. These limits are typically established by analyzing a series of diluted solutions of this compound and are often calculated based on the signal-to-noise ratio (S/N) of the analytical signal, commonly a ratio of 3:1 for LOD and 10:1 for LOQ.

Table 2: Illustrative LOD and LOQ Values for Different Analytical Techniques

| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| HPLC-UV | 50 ng/mL | 150 ng/mL |

| LC-MS/MS | 0.1 ng/mL | 0.5 ng/mL |

| Gas Chromatography-MS (GC-MS) | 5 ng/mL | 20 ng/mL |

This table is interactive. Users can sort and filter the data.

Linearity and Range

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

To establish the linearity for the analysis of this compound, a series of calibration standards at different concentrations would be prepared and analyzed. The response of the instrument would then be plotted against the concentration of the analyte, and a linear regression analysis performed. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship.

Table 3: Example of Linearity Data for an HPLC Method

| Concentration (µg/mL) | Peak Area |

|---|---|

| 0.5 | 15,234 |

| 1.0 | 30,156 |

| 5.0 | 151,890 |

| 10.0 | 305,678 |

| 25.0 | 758,932 |

| 50.0 | 1,510,456 |

| Linear Regression | y = 30125x + 850 |

| Correlation Coefficient (r²) | 0.9998 |

This table is interactive. Users can sort and filter the data.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value for the sample. It is often expressed as the percent recovery of the known amount of analyte added to a sample. Precision represents the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD).

Both intra-day (repeatability) and inter-day (intermediate precision) accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day and on different days, respectively.

Table 4: Representative Accuracy and Precision Data

| QC Level | Concentration (µg/mL) | Intra-day Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Accuracy (% Recovery) | Inter-day Precision (% RSD) |

|---|---|---|---|---|---|

| Low | 1.5 | 98.7 | 2.1 | 99.2 | 3.5 |

| Medium | 20.0 | 101.2 | 1.5 | 100.5 | 2.8 |

| High | 40.0 | 99.5 | 1.2 | 99.8 | 2.1 |

This table is interactive. Users can sort and filter the data.

Solution Stability Studies

The stability of this compound in various solutions and under different storage conditions is a critical parameter to assess, as it ensures that the sample concentration does not change from the time of collection to the time of analysis. Stability studies are typically conducted by storing QC samples at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C) for various durations. The analyte concentration is then measured and compared to the initial concentration.

Table 5: Hypothetical Solution Stability Data for this compound in Methanol

| Storage Condition | Time Point | Low QC Recovery (%) | High QC Recovery (%) |

|---|---|---|---|

| Room Temperature | 24 hours | 97.5 | 98.1 |

| 4°C | 7 days | 99.2 | 99.5 |

| -20°C | 30 days | 98.9 | 99.3 |

| Freeze-Thaw (3 cycles) | - | 98.2 | 98.8 |

This table is interactive. Users can sort and filter the data.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-5-(methylamino)piperidin-2-one, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with precursor condensation under acidic or basic conditions. For example, cyclization of protected diamines or sulfonium salts (common in piperidinone derivatives) requires precise temperature control (e.g., reflux conditions) and solvent selection (e.g., dichloromethane or THF). Reaction time optimization is critical to minimize by-products. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Focus on the methylamino group (δ ~2.3–2.8 ppm for N–CH3) and the piperidin-2-one carbonyl (δ ~170–175 ppm in 13C).

- Mass Spectrometry (MS) : Confirm molecular weight (C7H14N2O: MW 142.2 g/mol) via ESI or MALDI.

- IR Spectroscopy : Identify the carbonyl stretch (~1640–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

- Methodological Answer : Solubility varies with solvent polarity. The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability studies should include pH-dependent degradation tests (e.g., acidic/basic hydrolysis) and thermal analysis (TGA/DSC). Store at –20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer :

- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.

- Purity Analysis : Batch-to-batch variability (e.g., salt content, impurities) can skew results. Request peptide content analysis or HPLC purity >95% for sensitive assays .

- Structural Analog Comparison : Compare with analogs like (S)-Cotinine (a piperidinone derivative) to identify structure-activity relationships (SAR) .

Q. What strategies optimize regioselectivity in synthesizing this compound derivatives to avoid undesired by-products?

- Methodological Answer :

- Catalyst Selection : Use Pd-catalyzed cross-coupling for regioselective C–N bond formation.

- Solvent Effects : Polar solvents (e.g., acetonitrile) favor nucleophilic substitution at the 5-position.

- Protecting Groups : Temporarily block reactive sites (e.g., amino groups with Boc) to direct reactivity .

Q. How does the methylamino substituent influence the compound’s electronic and steric properties, and how can this be computationally modeled?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electron density (e.g., HOMO/LUMO orbitals) and predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzymes) to assess steric hindrance from the methyl group .

Safety and Data Integrity

Q. What are the critical safety considerations when handling this compound, based on structural analogs?

- Methodological Answer :

- Toxicity : Structural analogs like (S)-Cotinine show moderate toxicity (oral LD50 in mice: ~1600 mg/kg). Use PPE (gloves, goggles) and work in a fume hood.

- Decomposition : Thermal degradation releases NOx vapors. Avoid high-temperature drying .

Q. How should researchers address batch-to-batch variability in pharmacological studies involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.